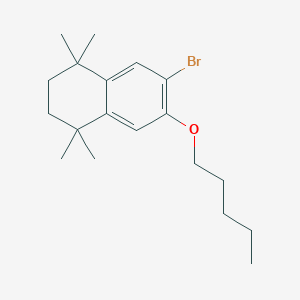

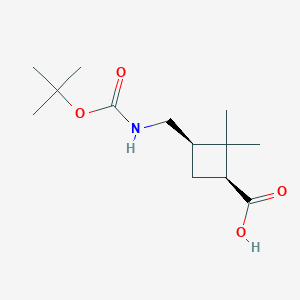

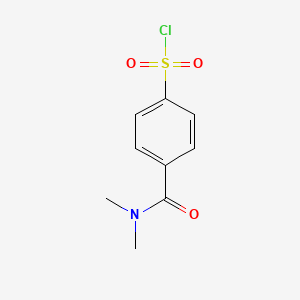

![molecular formula C9H10ClNO2 B3034631 7,8-二氢-6H-[1,3]二氧杂环[4,5-e]异吲哚盐酸盐 CAS No. 1998216-16-2](/img/structure/B3034631.png)

7,8-二氢-6H-[1,3]二氧杂环[4,5-e]异吲哚盐酸盐

描述

Synthesis Analysis

The synthesis of heterocyclic compounds is a topic of interest in the field of organic chemistry due to their potential applications. The first paper describes a method for synthesizing 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones through a three-component condensation involving 4-aminoisothiazole hydrochlorides, Meldrum’s acid, and aromatic aldehydes . Although this does not directly describe the synthesis of 7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like 7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride can be complex, with multiple reactive sites. The second paper discusses the oxidative polymerization of dihydroxyindoles, leading to diindolocarbazole derivatives . This suggests that oxidative conditions can lead to complex molecular architectures, which might be relevant when considering the molecular structure of 7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride.

Chemical Reactions Analysis

Chemical reactions involving heterocyclic compounds can follow various pathways. The second paper also mentions acid-promoted pathways in the oxidative polymerization of related compounds . This indicates that the presence of electron-donating substituents and acidic conditions can significantly influence the reaction pathway and the resulting molecular structure. Such information could be valuable when studying the chemical reactions of 7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are determined by their molecular structure. The third paper describes a new pyrolytic synthesis of isoindolo[2,1-a]indol-6-one and discusses some of its chemical properties, such as sensitivity to steric effects and reactions under basic and reducing conditions . While this compound is not the same as 7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride, the described properties and reactions provide a context for understanding how similar compounds might behave under various conditions.

科学研究应用

褪黑激素受体研究

7,8-二氢-6H-[1,3]二氧杂环[4,5-e]异吲哚盐酸盐及其衍生物因其与褪黑激素受体的相互作用而被广泛研究。Faust 等人(2000 年)的研究重点是创建类似物来研究褪黑激素受体的结合位点。他们发现某些衍生物显示出高结合亲和力,并在功能分析中充当激动剂或拮抗剂 (Faust 等人,2000)。

异吲哚衍生物合成

Melo 等人(2003 年)和(2004 年)通过热解开发了新型 3-亚甲基-2,5-二氧杂-3H,9bH-恶唑并[2,3-a]异吲哚,为异吲哚衍生物合成知识做出了贡献。这些发现对于进一步的药物和材料科学研究至关重要 (Melo 等人,2003),(Melo 等人,2004)。

精神病治疗的潜力

已探索源自 7,8-二氢-6H-[1,3]二氧杂环[4,5-e]异吲哚盐酸盐的化合物作为选择性血清素再摄取抑制剂 (SSRI) 的潜力。KapplesKevin 和 Shutske(1997 年)合成了异吲哚,重点是其在精神病治疗中的应用,突出了该化合物在心理健康领域中的潜力 (KapplesKevin 和 Shutske,1997)。

抗癌特性

7,8-二氢-6H-[1,3]二氧杂环[4,5-e]异吲哚盐酸盐的衍生物已被研究其抗癌特性。Spanò 等人(2016 年)合成了 [1,2]恶唑并[5,4-e]异吲哚衍生物,发现它们能有效抑制肿瘤细胞增殖,特别是在弥漫性恶性腹膜间皮瘤模型中 (Spanò 等人,2016)。

酶抑制探索

与 7,8-二氢-6H-[1,3]二氧杂环[4,5-e]异吲哚盐酸盐相关的苯并[e]异吲哚-1,3-二酮衍生物已被合成并评估其对酶活性的影响。邹等人(2010 年)发现这些衍生物对糖原合酶激酶-3 (GSK-3) 表现出抑制活性,这可能对 GSK-3 参与的疾病具有重要意义 (邹等人,2010)。

属性

IUPAC Name |

7,8-dihydro-6H-[1,3]dioxolo[4,5-e]isoindole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2.ClH/c1-2-8-9(12-5-11-8)7-4-10-3-6(1)7;/h1-2,10H,3-5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCYIVTWNAIJEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C3=C(C=C2)OCO3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

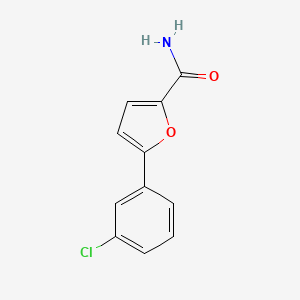

![2-Chloroimidazo[1,2-A]pyrimidine](/img/structure/B3034555.png)

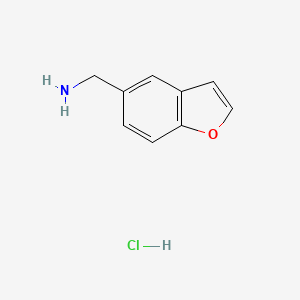

![2-Azabicyclo[2.2.2]octan-5-one hydrochloride](/img/structure/B3034559.png)

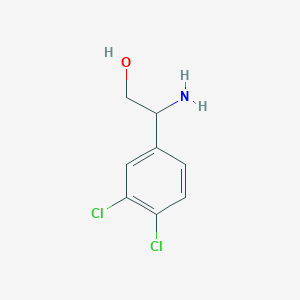

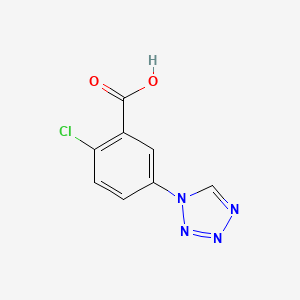

![7-Bromobenzo[b]thiophene-3-carboxylic acid](/img/structure/B3034568.png)

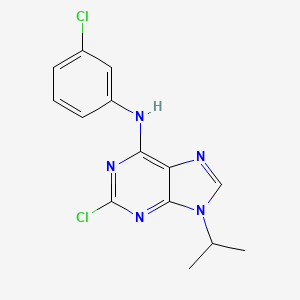

![6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]oxazole](/img/structure/B3034569.png)

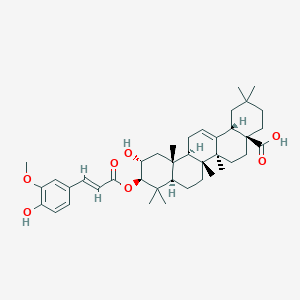

![8-(6-Hydroxy-6-methylhept-4-en-2-yl)-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B3034570.png)